molecular formula C8H6N2OS B1526846 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1249172-47-1

3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1526846
CAS No.: 1249172-47-1
M. Wt: 178.21 g/mol
InChI Key: LVHIWROIPVTAQF-UHFFFAOYSA-N
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Description

Thiophene and its derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . Pyrazole is another important class of compounds, and when combined with thiophene, it can lead to a variety of biologically active compounds .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including condensation-like reactions or subsequent functionalization of the thiophene ring . Pyrazole derivatives can also be synthesized through a variety of methods .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyrazole is a three-nitrogen membered ring. The combination of these structures can lead to a variety of compounds with diverse properties.


Chemical Reactions Analysis

The chemical reactions involving thiophene and pyrazole derivatives can be quite diverse, depending on the specific compounds and conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely, depending on their specific structure. For example, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Activity

3-(Thiophen-3-yl)-1H-pyrazole-4-carbaldehyde and its derivatives have shown significant antimicrobial activities. For instance, compounds synthesized using this molecule have been effective against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albican. These findings suggest potential applications in developing new antimicrobial agents (Hamed et al., 2020).

Anti-inflammatory and Analgesic Activities

Research has indicated that derivatives of this compound possess anti-inflammatory and analgesic properties. These compounds have been evaluated through various assays, such as carrageenan-induced paw edema and writhing assays, and have shown promise in these therapeutic areas (Abdel-Wahab et al., 2012).

Anticonvulsant and Analgesic Studies

Studies have also explored the anticonvulsant and analgesic potentials of pyrazole analogues derived from this compound. These compounds have been tested using the maximal electroshock seizure (MES) test and the tail flick method, revealing promising results in managing convulsions and pain (Viveka et al., 2015).

Synthesis of Heterocycles

This compound has been used as a synthon in the synthesis of various heterocycles, including thiazoles and pyrazolines. These synthesized heterocycles have applications in different areas of chemistry and pharmacology, owing to their diverse biological activities (Ashok et al., 2016).

Safety and Hazards

Like all chemicals, thiophene and pyrazole derivatives should be handled with care. They may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene and pyrazole derivatives continue to attract interest due to their wide range of potential applications. Future research will likely focus on synthesizing new derivatives with improved properties and exploring their potential uses .

Biochemical Analysis

Biochemical Properties

3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, this compound can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases, which are enzymes involved in the apoptotic pathway. Additionally, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments . Long-term exposure to this compound in cell culture experiments has revealed that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites . The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular localization of the compound, allowing it to reach its target sites . Additionally, the distribution of this compound can be influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, thereby influencing its activity and overall impact on cellular function.

Properties

IUPAC Name

5-thiophen-3-yl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-4-7-3-9-10-8(7)6-1-2-12-5-6/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHIWROIPVTAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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